molecular formula C10H14N2O B8725837 1-N-cyclopropyl-4-methoxybenzene-1,2-diamine

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine

Cat. No.: B8725837
M. Wt: 178.23 g/mol
InChI Key: DBXWOSCSVHCIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine: is a chemical compound with the molecular formula C10H14N2O It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-cyclopropyl-4-methoxybenzene-1,2-diamine typically involves the reaction of 4-methoxy-1,2-phenylenediamine with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-N-cyclopropyl-4-methoxybenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-N-cyclopropyl-4-methoxybenzene-1,2-diamine: can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and methoxy groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine

InChI

InChI=1S/C10H14N2O/c1-13-8-4-5-10(9(11)6-8)12-7-2-3-7/h4-7,12H,2-3,11H2,1H3

InChI Key

DBXWOSCSVHCIRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2CC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of cyclopropyl-(4-methoxy-2-nitro-phenyl)-amine (0.8 g, 0.0038 mol) in ethylacetate (25 ml) was hydrogenated using 10% Pd/C for 6 h at room temperature. The reaction was filtered through CELITE® and the filter bed was thoroughly washed with EtOAc. The resulting solution was concentrated to provide N1-cyclopropyl-4-methoxy-benzene-1,2-diamine as a brown liquid. C10H14N2O; Crude 1H NMR (400 MHz, DMSO-d6), δ: 6.66 (d, J=8.8 Hz, 1H), 6.18-6.15 (m, 1H), 6.08 (d, J=6.0 Hz, 1H), 4.03 (d, J=6.8 Hz, 1H), 3.75-3.68 (m, 2H), 3.58 (s, 3H), 0.63 (d, J=6.0 Hz, 2H), 0.40 (s, 2H). MS (M+1): 179.2.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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